molecular formula C22H30N4O3 B607326 Enerisant CAS No. 1152747-82-4

Enerisant

Cat. No. B607326
M. Wt: 398.51
InChI Key: IABXVJILZYNSTM-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enerisant is a histamine H3 receptor antagonist. In H3 receptor binding assay using (R)​-​α-​methyl[3H]​histamine, Enerisant showed IC50 of 4.9 nM. Enerisant may be useful for the treatment of Alzheimer's disease, schizophrenia, etc.

Scientific Research Applications

  • Pharmacokinetics and Drug-Drug Interaction Potential :

    • Enerisant demonstrates low potential for cytochrome P450 (CYP)-mediated drug-drug interactions, which is a crucial aspect for clinical safety and effectiveness (Terasaka et al., 2021).
    • It also shows the inhibition of certain transporters like organic cation transporter 2 and multidrug and toxin extrusion proteins, but not P-glycoprotein or breast cancer resistance protein, which is significant for understanding its mechanism of action and potential interactions (Terasaka et al., 2021).
  • Pharmacodynamics and Receptor Occupancy :

    • A study using positron emission tomography with a specific radioligand for histamine H3 receptors measured the receptor occupancy by enerisant, which is vital for determining effective dosing and understanding its effects on the brain (Kimura et al., 2021).
  • In Vivo Effects in Rodents :

    • Enerisant has shown to increase neurotransmitter release related to arousal and cognition, and it exhibits wake-promoting and procognitive effects in rodents, indicating its potential in treating disorders related to these domains (Hino et al., 2020).
    • The occupancy of histamine H3 receptors varied depending on the pharmacological domain being tested, which is crucial for dose selection in clinical studies (Hino et al., 2020).

properties

CAS RN

1152747-82-4

Product Name

Enerisant

Molecular Formula

C22H30N4O3

Molecular Weight

398.51

IUPAC Name

(R)-(1-(4-(3-(2-methylpyrrolidin-1-yl)propoxy)phenyl)-1H-pyrazol-4-yl)(morpholino)methanone

InChI

InChI=1S/C22H30N4O3/c1-18-4-2-9-24(18)10-3-13-29-21-7-5-20(6-8-21)26-17-19(16-23-26)22(27)25-11-14-28-15-12-25/h5-8,16-18H,2-4,9-15H2,1H3/t18-/m1/s1

InChI Key

IABXVJILZYNSTM-GOSISDBHSA-N

SMILES

O=C(C1=CN(C2=CC=C(OCCCN3[C@H](C)CCC3)C=C2)N=C1)N4CCOCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Enerisant

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of (2R)-1-[3-(4-iodophenoxy)propyl]-2-methylpyrrolidine obtained in Example 1-(2) (0.30 g), 4-(1H-pyrazol-4-ylcarbonyl)morpholine obtained in Example 6-(1) (0.19 g), (rac-trans-N,N′-dimethylcyclohexane-1,2-diamine (0.049 g), copper iodide (0.017 g) and cesium carbonate (0.57 g) in N,N-dimethylformamide (0.5 mL) was stirred at 120° C. for 1.5 hours. The reaction mixture was cooled to room temperature, diluted with water and extracted with ethyl acetate. The organic layer was concentrated under reduced pressure, and the resulting residue was purified by NH-type silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=2:1 to 1:1). The resulting crystal was washed with isopropyl ether to give the titled compound (0.20 g) as a white solid.
Name
(2R)-1-[3-(4-iodophenoxy)propyl]-2-methylpyrrolidine
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reactant
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0.049 g
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0.57 g
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0.5 mL
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0.017 g
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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